Cas no 944317-65-1 (Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate)

Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate structure
944317-65-1 structure
Product Name:Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
N.o CAS:944317-65-1
MF:C16H23BO5
MW:306.161825418472
CID:2093591
PubChem ID:57576289
Update Time:2025-06-09

Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate Propriedades químicas e físicas

Nomes e Identificadores

    • Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
    • methyl 2-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
    • Methyl 4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetate (ACI)
    • [4-Methoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]acetic acid methyl ester
    • Methyl [4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
    • 4-METHOXY-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-BENZENEACETIC ACID, METHYL ESTER
    • METHYL2-(4-METHOXY-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)ACETATE
    • E81635
    • CS-0132864
    • [4-methoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl) -phenyl]-acetic acid methyl ester
    • [4-methoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]acetic acid methyl ester
    • MB20548
    • [4-methoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acetic acid methyl ester
    • SCHEMBL137360
    • DA-00420
    • 944317-65-1
    • MNYSQPXCOWTNQR-UHFFFAOYSA-N
    • Inchi: 1S/C16H23BO5/c1-15(2)16(3,4)22-17(21-15)12-9-11(10-14(18)20-6)7-8-13(12)19-5/h7-9H,10H2,1-6H3
    • Chave InChI: MNYSQPXCOWTNQR-UHFFFAOYSA-N
    • SMILES: O=C(CC1C=C(B2OC(C)(C)C(C)(C)O2)C(OC)=CC=1)OC

Propriedades Computadas

  • Massa Exacta: 306.1638540g/mol
  • Massa monoisotópica: 306.1638540g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 22
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 393
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 54Ų

Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Alichem
A019118959-250mg
Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
944317-65-1 95%
250mg
$209.88 2023-08-31
Alichem
A019118959-1g
Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
944317-65-1 95%
1g
$425.06 2023-08-31
Chemenu
CM135970-1g
Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
944317-65-1 95%
1g
$413 2021-08-05
Chemenu
CM135970-1g
Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
944317-65-1 95%
1g
$548 2024-07-19
Chemenu
CM135970-100mg
Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
944317-65-1 95%
100mg
$110 2024-07-19
Chemenu
CM135970-250mg
Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
944317-65-1 95%
250mg
$219 2024-07-19
Aaron
AR00IIUP-100mg
Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
944317-65-1 97%
100mg
$89.00 2025-02-12
Aaron
AR00IIUP-250mg
Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
944317-65-1 97%
250mg
$178.00 2023-12-14
Aaron
AR00IIUP-1g
Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
944317-65-1 97%
1g
$390.00 2023-12-14
1PlusChem
1P00IIMD-100mg
Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
944317-65-1 95%
100mg
$201.00 2024-04-19

Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,2-Dimethoxyethane ;  18 h, 110 °C
Referência
A new access to 16-membered macrocycles: synthesis of the model C-O-D ring system of vancomycin
Ghosh, Samir; Kumar, A. Sanjeev; Mehta, G. N.; Soundararajan, R., Synthesis, 2009, (19), 3322-3326

Método de produção 2

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium
Referência
Preparation of cycloalkenyl aryl derivatives as therapeutic CETP inhibitor
, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  rt → 85 °C; 16 h, 85 °C; overnight, 85 °C
Referência
Preparation of N,N-disubstituted aminoalkylbiphenyl antagonists of prostaglandin d2 receptors
, United States, , ,

Método de produção 4

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ;  1 h, 40 °C; 1 h, 60 °C; 12 h, 80 °C
Referência
Oxazolidinone derivatives as CETP inhibitors and their preparation, pharmaceutical compositions and use in the treatment of atherosclerosis, raising HDL-cholesterol and lowering LDL-cholesterol
, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  12 h, rt → 95 °C
Referência
Boron-containing compounds as Rho kinase inhibitors and their preparation
, World Intellectual Property Organization, , ,

Método de produção 6

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  24 h, 100 °C
Referência
Discovery of Potent Non-Nucleoside Inhibitors of Dengue Viral RNA-Dependent RNA Polymerase from a Fragment Hit Using Structure-Based Drug Design
Yokokawa, Fumiaki; Nilar, Shahul; Noble, Christian G.; Lim, Siew Pheng; Rao, Ranga; et al, Journal of Medicinal Chemistry, 2016, 59(8), 3935-3952

Método de produção 7

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  rt → 100 °C; 19 h, 100 °C
Referência
Preparation of imidazopyrrolidinone compounds useful for treating disorders or diseases mediated by the activity of MDM2 and/or MDM4
, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ,  1,4-Dioxane ;  1 h, 40 °C; 1 h, 60 °C; 12 h, 80 °C
Referência
Cyclic amine-substituted oxazolidinones as CETP inhibitor and their preparation
, World Intellectual Property Organization, , ,

Método de produção 9

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  overnight, rt → 85 °C; 16 h, 85 °C; overnight, 85 °C
Referência
Preparation of biphenyl derivatives as DP2 antagonists
, World Intellectual Property Organization, , ,

Método de produção 10

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  2 h, 90 °C
Referência
Preparation of heteroalkyl biphenyl antagonists of prostaglandin D2 receptors for treating respiratory, cardiovascular, and other diseases
, World Intellectual Property Organization, , ,

Método de produção 11

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  overnight, 85 °C; overnight, 85 °C
Referência
Preparation of oxazolidone derivatives as prostaglandin D2 receptor antagonists
, World Intellectual Property Organization, , ,

Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate Raw materials

Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate Preparation Products

Fornecedores recomendados
Shaanxi pure crystal photoelectric technology co. LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shaanxi pure crystal photoelectric technology co. LTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hubei Cuiyuan Biotechnology Co.,Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Jing Kun Chemical Co.,Ltd.
钜澜化工科技(青岛)有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
钜澜化工科技(青岛)有限公司
Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinan Hanyu Chemical Co.,Ltd.